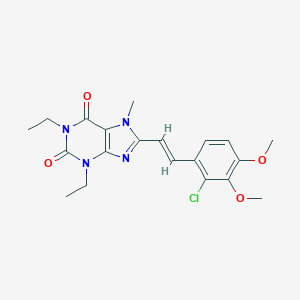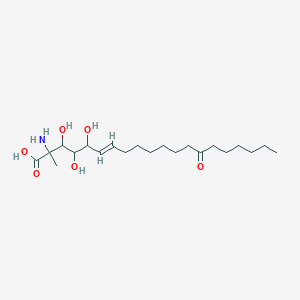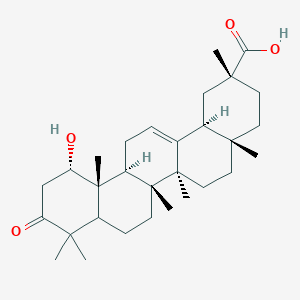
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as PD 168787, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
Wirkmechanismus
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 is not fully understood, but it is believed to involve the inhibition of phosphodiesterase ((E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE) enzymes. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in a variety of cellular processes. By inhibiting (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 increases the levels of cAMP and cGMP, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has a number of biochemical and physiological effects. It has been found to increase the levels of cAMP and cGMP in cells, which can lead to increased protein kinase A (PKA) and protein kinase G (PKG) activity. This can have downstream effects on a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has also been found to have anti-inflammatory effects, which may be due in part to its ability to inhibit (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in a number of different cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 in lab experiments is that it has been extensively studied and its synthesis method is well-established. It has also been shown to have a variety of different effects, which makes it a versatile compound for use in a variety of different experiments.
One of the limitations of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has been found to have a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.
Zukünftige Richtungen
There are a number of future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787. One area of research is in the development of more potent and selective (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE inhibitors. This could lead to the development of more effective treatments for a variety of different conditions, including cancer and neurological disorders.
Another area of research is in the development of new delivery methods for (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787. This could include the use of nanoparticles or other drug delivery systems to increase the bioavailability and half-life of the compound.
Finally, there is a need for further research to fully understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787. This could lead to the development of more targeted and effective treatments for a variety of different conditions.
Synthesemethoden
The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 involves the reaction of 1,3-dimethyl-8-bromo-xanthine with 2-chloro-3,4-dimethoxystyryl magnesium bromide. The resulting compound is then treated with diethylamine to yield (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787. This synthesis method has been described in detail in a number of scientific publications, and has been found to be reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has been found to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
Another area of research has been in the treatment of neurological disorders. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of different conditions.
Eigenschaften
CAS-Nummer |
155271-43-5 |
|---|---|
Produktname |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine |
Molekularformel |
C20H23ClN4O4 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23ClN4O4/c1-6-24-18-16(19(26)25(7-2)20(24)27)23(3)14(22-18)11-9-12-8-10-13(28-4)17(29-5)15(12)21/h8-11H,6-7H2,1-5H3/b11-9+ |
InChI-Schlüssel |
ATRRRYKPCKZLQE-PKNBQFBNSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl)C |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-7-methyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)

![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)


![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)